molecular formula C17H14FNO3S B4444046 5-fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide

Cat. No.: B4444046
M. Wt: 331.4 g/mol
InChI Key: MUICNJILZMJBQR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide is an organic compound with the molecular formula C₁₇H₁₄FNO₃S It is known for its unique structure, which includes a fluorine atom, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzenesulfonyl chloride and 1-naphthylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzenesulfonamide: Similar structure but lacks the methoxy and naphthyl groups.

    2-Methoxy-N-(1-naphthyl)benzenesulfonamide: Similar but without the fluorine atom.

    5-Fluoro-2-methoxybenzenesulfonamide: Lacks the naphthyl group.

Uniqueness

5-Fluoro-2-methoxy-N-(1-naphthyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the naphthyl group provides additional aromatic interactions.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICNJILZMJBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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